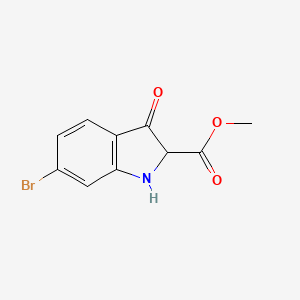![molecular formula C15H11NO2 B12969699 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzo[d]oxazole ring system with a phenyl group at the 2-position and an ethanone group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzo[d]oxazole, which is then further reacted with acetyl chloride to yield the final product . The reaction conditions often require the use of a base such as pyridine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of benzo[d]oxazole oxides.
Reduction: Formation of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethanol.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one: Similar structure but with a different substitution pattern on the oxazole ring.
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone: Contains methyl groups at the 2 and 4 positions of the oxazole ring.
2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride: An amine derivative with a similar oxazole core.
Uniqueness
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzo[d]oxazole ring with a phenyl group and an ethanone moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-(2-phenyl-1,3-benzoxazol-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
IGUNXZDHPYOQDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


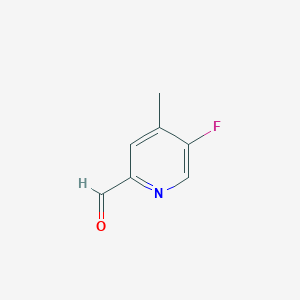

![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
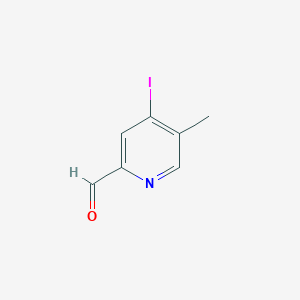

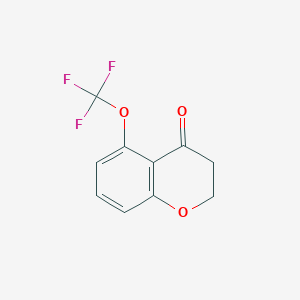
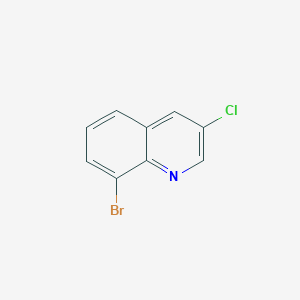
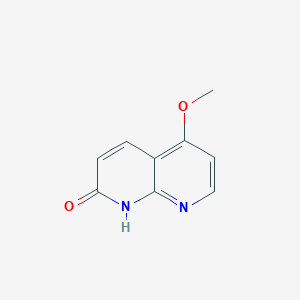


![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
